molecular formula C22H25NO4 B15123880 4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid

4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid

Cat. No.: B15123880
M. Wt: 367.4 g/mol
InChI Key: YZADMDZNVOBYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2E is a compound known for its role as an orally active, noncompetitive inhibitor of both 3-hydroxy-3-methylglutaryl coenzyme-A reductase and acetyl-coenzyme-A carboxylase. It exhibits anti-hyperlipidemic action, making it suitable for studying conditions such as familial hypercholesterolemia and mixed hyperlipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2E involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of S-2E typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

S-2E undergoes various chemical reactions, including:

    Oxidation: S-2E can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on S-2E, altering its activity.

    Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of S-2E, each with potentially different pharmacological properties.

Scientific Research Applications

S-2E has a wide range of scientific research applications:

Mechanism of Action

S-2E exerts its effects by inhibiting the enzymatic activities of both 3-hydroxy-3-methylglutaryl coenzyme-A reductase and acetyl-coenzyme-A carboxylase. In the liver, S-2E is converted into its active metabolite, S-2E-coenzyme-A, which noncompetitively inhibits these enzymes at specific inhibition constants. This inhibition leads to a decrease in the secretion rate of very-low-density lipoprotein cholesterol and triglyceride, thereby lowering blood total cholesterol and triglyceride levels .

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another inhibitor of 3-hydroxy-3-methylglutaryl coenzyme-A reductase, used to lower cholesterol levels.

    Simvastatin: Similar to atorvastatin, it inhibits the same enzyme and is used for hyperlipidemia treatment.

    Fenofibrate: Targets different pathways but also used to manage lipid levels.

Uniqueness

S-2E is unique in its dual inhibition of both 3-hydroxy-3-methylglutaryl coenzyme-A reductase and acetyl-coenzyme-A carboxylase, providing a broader spectrum of lipid-lowering effects compared to other compounds that typically target only one enzyme .

Properties

IUPAC Name

4-[[1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZADMDZNVOBYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.